molecular formula C19H15BrN4O3 B11200002 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11200002
M. Wt: 427.3 g/mol
InChI Key: QHVTVJKHSADGPV-UHFFFAOYSA-N
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Description

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3-bromobenzohydrazide with ethyl 3-ethoxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole is unique due to its dual oxadiazole rings and the presence of both bromine and ethoxy functional groups.

Properties

Molecular Formula

C19H15BrN4O3

Molecular Weight

427.3 g/mol

IUPAC Name

2-(3-bromophenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H15BrN4O3/c1-2-25-15-8-4-5-12(10-15)18-21-16(27-24-18)11-17-22-23-19(26-17)13-6-3-7-14(20)9-13/h3-10H,2,11H2,1H3

InChI Key

QHVTVJKHSADGPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br

Origin of Product

United States

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